trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone
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Overview
Description
trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone: is a chemical compound with the molecular formula C19H34O. It is a white to almost white powder or lump at room temperature and has a melting point of approximately 44°C . This compound is primarily used as a building block in the synthesis of liquid crystal materials, which are essential components in various display technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone typically involves the reaction of 4-pentylcyclohexanone with ethylmagnesium bromide, followed by a series of purification steps to obtain the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone is used as a precursor in the synthesis of liquid crystal materials. These materials are crucial for the development of advanced display technologies such as LCDs (Liquid Crystal Displays) .
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds similar to this compound are often explored for their potential in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is valuable for its role in the production of liquid crystals, which are used in a wide range of electronic devices, including smartphones, televisions, and computer monitors .
Mechanism of Action
The mechanism of action of trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone primarily involves its role as a building block in liquid crystal synthesis. The compound’s molecular structure allows it to align in specific orientations under electric fields, which is a fundamental property required for liquid crystal displays . The molecular targets and pathways involved are related to the alignment and reorientation of liquid crystal molecules in response to external stimuli.
Comparison with Similar Compounds
- trans-4-[2-(4-Butylcyclohexyl)ethyl]cyclohexanone
- trans-4-[2-(4-Hexylcyclohexyl)ethyl]cyclohexanone
- trans-4-[2-(4-Octylcyclohexyl)ethyl]cyclohexanone
Comparison: While these similar compounds share a common cyclohexanone backbone, the length of the alkyl chain (butyl, hexyl, octyl) varies. This variation can influence the physical properties such as melting point and solubility, as well as the alignment behavior in liquid crystal applications . trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone is unique due to its specific alkyl chain length, which provides an optimal balance of properties for certain liquid crystal applications .
Properties
IUPAC Name |
4-[2-(4-pentylcyclohexyl)ethyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMATRVDNBZMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476102 |
Source
|
Record name | TRANS-4-[2-(4-PENTYLCYCLOHEXYL)ETHYL]CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121040-08-2 |
Source
|
Record name | TRANS-4-[2-(4-PENTYLCYCLOHEXYL)ETHYL]CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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